5-(Pyridin-2-ylmethoxy)-1H-pyrazol-3-amine
Overview
Description
5-(Pyridin-2-ylmethoxy)-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C9H10N4O and its molecular weight is 190.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Development of Novel Compounds : Research has shown the use of pyrazol-3-amine derivatives in synthesizing new chemical compounds. For instance, Shaabani et al. (2009) described a one-pot reaction producing fully substituted pyrazolo[3,4-b]pyridine-5-carboxamide derivatives, highlighting the potential of these compounds in creating diverse chemical structures (Shaabani et al., 2009).
Catalytic Applications : In a study by Obuah et al. (2014), pyrazolylamine ligands were used for the oligomerization or polymerization of ethylene, demonstrating the utility of these compounds in catalytic processes (Obuah et al., 2014).
Biological and Pharmaceutical Research
- Anticancer Properties : Chavva et al. (2013) synthesized novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives and screened them for anticancer activity. This research underscores the potential of pyrazol-3-amine derivatives in developing new anticancer agents (Chavva et al., 2013).
Material Science and Engineering
Development of Energetic Materials : Zhai et al. (2019) conducted a study on pyridine-based energetic derivatives, exploring their structural and detonation properties. This research indicates the role of pyrazol-3-amine derivatives in designing energetic materials (Zhai et al., 2019).
Photoluminescence Properties : Hiscock et al. (2019) reported on the synthesis and fluorescent properties of a 3-Phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 complex, shedding light on the potential applications in photonics and optoelectronics (Hiscock et al., 2019).
Green Chemistry
- Environmentally Friendly Synthesis : Zhang et al. (2016) demonstrated the use of graphene oxide anchored sulfonic acid as a catalyst for the synthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles, highlighting the movement towards greener and more sustainable chemical synthesis (Zhang et al., 2016).
Properties
IUPAC Name |
3-(pyridin-2-ylmethoxy)-1H-pyrazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c10-8-5-9(13-12-8)14-6-7-3-1-2-4-11-7/h1-5H,6H2,(H3,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRKAWISFIBMCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=NNC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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